molecular formula C16H15N3O4 B2636161 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one CAS No. 862484-57-9

1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one

Cat. No. B2636161
CAS RN: 862484-57-9
M. Wt: 313.313
InChI Key: RJVXGJXZHGXNKL-UHFFFAOYSA-N
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Description

1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one is a synthetic compound that belongs to the quinoline class of compounds. It has been found to exhibit various biological activities and has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Pro-drug Development for Cancer Therapy

The research on related nitrofuranylmethyl derivatives of anticancer drugs indicates the potential of such compounds, including 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one, for use as pro-drugs. These compounds can be activated in hypoxic conditions commonly found in solid tumors, releasing the parent therapeutic drug selectively at the site of the tumor. This strategy aims to minimize systemic toxicity while maximizing the therapeutic efficacy of anticancer treatments (Berry et al., 1997).

Antimicrobial and Antifungal Activities

Derivatives of quinolinones, including structures similar to 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one, have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds show promising activities against various bacterial and fungal pathogens, highlighting their potential for development into new antimicrobial agents (Nagaraja et al., 2007).

Development of Heterocyclic Compounds

The synthesis and functionalization of heterocyclic compounds, including furan and quinoline derivatives, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Research into the synthesis of novel nitrogen-containing naphtho(2,1-b)furan derivatives investigates the antimicrobial activities of these compounds, providing insights into their potential therapeutic applications (Nagaraja et al., 2007).

Synthesis of Functionalized Furan-2-one

In a study exploring the synthesis of functionalized furan-2-one derivatives, researchers have developed methods for generating compounds that may serve as intermediates for further chemical transformations. Such research underscores the versatility of furan derivatives in synthetic organic chemistry, paving the way for the creation of novel compounds with potential applications in drug development and beyond (Sobenina et al., 2011).

Antioxidant and Antimicrobial Activity

Further investigations into the derivatives of 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one have shown that certain compounds exhibit antioxidant and antimicrobial activities. These studies highlight the potential for developing new therapeutic agents that can mitigate oxidative stress and combat microbial infections (Devi et al., 2010).

properties

IUPAC Name

1-ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-2-18-13-8-4-3-7-12(13)14(15(16(18)20)19(21)22)17-10-11-6-5-9-23-11/h3-9,17H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVXGJXZHGXNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319605
Record name 1-ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one

CAS RN

862484-57-9
Record name 1-ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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